molecular formula C6H16Cl2N2O2 B1591638 DL-Lysine-2-15N dihydrochloride CAS No. 2747-89-9

DL-Lysine-2-15N dihydrochloride

Cat. No. B1591638
CAS RN: 2747-89-9
M. Wt: 220.1 g/mol
InChI Key: JBBURJFZIMRPCZ-IAAMHKOASA-N
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Description

DL-Lysine-2-15N dihydrochloride is a biochemical compound used for proteomics research . It has a linear formula of H2N(CH2)4CH(15NH2)CO2H·2HCl .


Molecular Structure Analysis

The molecular structure of DL-Lysine-2-15N dihydrochloride can be represented by the SMILES string Cl.Cl.NCCCCC([15NH2])C(O)=O . Its InChI key is JBBURJFZIMRPCZ-IAAMHKOASA-N .


Physical And Chemical Properties Analysis

DL-Lysine-2-15N dihydrochloride is a solid substance with a molecular weight of 220.10 . . The melting point is 190 °C (lit.) .

Scientific Research Applications

Biochemical Applications and Molecular Interactions

DL-Lysine hydrochlorides are explored for their intermediary roles in synthesizing other chemical compounds through processes like hydrolysis, reduction, and replacement reactions. These processes illustrate DL-Lysine's utility in producing compounds like e-benzoyllysine and dl-Lysine Monohydrochloride, highlighting its significance in synthetic organic chemistry (Eck & Marvel, 2003).

Antibacterial Activity

Research into ε-poly-L-lysine (ε-PL), consisting of lysine residues, has shown promising antibacterial activity and broad-spectrum inhibition. The study of ε-PL and its derivatives, including DL-Lysine, delves into their structural behavior in response to environmental changes and their mechanisms of action against bacteria, underscoring their potential in antimicrobial applications (Liu et al., 2020).

Structural and Spectroscopic Studies

DL-Lysine hydrochloride has been the subject of structural and spectroscopic analyses to understand its crystallographic and molecular features better. Studies employing techniques like Raman and infrared spectroscopy, alongside DFT calculations, provide insight into its vibrational spectra and molecular interactions, contributing to the broader understanding of DL-Lysine's physical and chemical properties (Paiva et al., 2017).

Material Science and Polymer Research

In material science, DL-Lysine derivatives are investigated for their role in synthesizing biodegradable polymers, such as poly(DL-lactic acid-co-L-lysine) random copolymer. These studies explore the copolymerization processes, characterizing the resultant materials' structures through spectroscopic methods, which is crucial for developing new biocompatible and environmentally friendly materials (Liu, Yuan, & Deng, 2003).

Enzymatic and Mechanistic Insights

Research on enzymes like lysine 5,6-aminomutase, which utilizes DL-Lysine as a substrate, offers profound insights into enzymatic mechanisms involving DL-Lysine. These studies elucidate the enzyme's dependency on co-factors and its catalytic process, providing a deeper understanding of amino acid transformations in biological systems (Tang et al., 2003).

Safety And Hazards

DL-Lysine-2-15N dihydrochloride may cause respiratory irritation, skin irritation, and eye irritation. It may also be harmful if swallowed . It is classified as non-combustible .

properties

IUPAC Name

6-amino-2-(15N)azanylhexanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i8+1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBURJFZIMRPCZ-IAAMHKOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)CC(C(=O)O)[15NH2].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583943
Record name (N~2~-~15~N)Lysine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Lysine-2-15N dihydrochloride

CAS RN

2747-89-9
Record name (N~2~-~15~N)Lysine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Lysine-2-15N dihydrochloride
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DL-Lysine-2-15N dihydrochloride
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DL-Lysine-2-15N dihydrochloride
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DL-Lysine-2-15N dihydrochloride
Reactant of Route 5
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Reactant of Route 6
DL-Lysine-2-15N dihydrochloride

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